molecular formula C20H38O11 B13403098 N-Octyl B-D-maltoside

N-Octyl B-D-maltoside

Cat. No.: B13403098
M. Wt: 454.5 g/mol
InChI Key: MASIZQYHVMQQKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octyl B-D-maltoside can be synthesized through the glycosylation of maltose with octyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and the octyl alcohol . The reaction conditions often include elevated temperatures and anhydrous solvents to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-Octyl B-D-maltoside primarily undergoes reactions typical of non-ionic detergents. These include:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the octyl chain, while substitution reactions can result in modified maltose derivatives .

Mechanism of Action

N-Octyl B-D-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound forms micelles, with the hydrophobic octyl chains aggregating in the center and the hydrophilic maltose headgroups facing outward. This micellar structure encapsulates the hydrophobic regions of membrane proteins, maintaining their solubility and stability in aqueous environments .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIZQYHVMQQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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